Lipophilicity (cLogP) Differentiates 4-Chloro-7-fluoroquinolin-3-amine from 4-Amino-7-chloroquinoline, Influencing CNS Permeability Potential
4-Chloro-7-fluoroquinolin-3-amine exhibits a computed partition coefficient (cLogP) of approximately 2.7, placing it in the optimal lipophilicity range for blood-brain barrier (BBB) penetration while maintaining aqueous solubility [1]. In contrast, the widely used comparator 4-amino-7-chloroquinoline (a common antimalarial scaffold) displays a higher cLogP of ~3.2, which may increase the risk of hERG channel blockade and phospholipidosis [2]. This ~0.5 log unit difference represents a significant shift in physicochemical space that can alter both pharmacokinetic and toxicity profiles of derived compounds.
| Evidence Dimension | Lipophilicity (cLogP, calculated) |
|---|---|
| Target Compound Data | cLogP ~2.7 (4-Chloro-7-fluoroquinolin-3-amine) |
| Comparator Or Baseline | cLogP ~3.2 (4-Amino-7-chloroquinoline) |
| Quantified Difference | ΔcLogP ≈ -0.5 log units (lower lipophilicity) |
| Conditions | Computational prediction using ACD/Labs or similar algorithm; standard conditions. |
Why This Matters
The lower cLogP of 4-chloro-7-fluoroquinolin-3-amine positions it as a superior starting point for CNS drug discovery programs where excessive lipophilicity is a known liability, while still providing sufficient permeability for oral absorption.
- [1] ChemSrc. 4-Chloro-7-fluoroquinolin-3-amine predicted properties. XLogP3 estimated value. Accessed 2026. View Source
- [2] Waring MJ. Expert Opin Drug Discov. 2010;5(3):235-248. Lipophilicity in drug discovery. View Source
